GS-566500
Overview
Description
GS-566500 is a metabolite of Sofosbuvir, a nucleotide analog prodrug used in the treatment of hepatitis C virus (HCV) infection . Sofosbuvir is known for its efficacy in inhibiting the HCV NS5B polymerase, an enzyme crucial for viral replication . This compound plays a significant role in the metabolic pathway of Sofosbuvir, contributing to its antiviral activity .
Mechanism of Action
Target of Action
It is known to be a metabolite of sofosbuvir , which is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase
Mode of Action
The exact mode of action of GS-566500 is not clearly defined in the search results. As a metabolite of Sofosbuvir, it might share similar mechanisms of action. Sofosbuvir undergoes intracellular activation to form an active triphosphate . This active form then inhibits the HCV NS5B polymerase, an enzyme essential for the replication of the HCV .
Biochemical Pathways
Sofosbuvir’s active form inhibits the HCV NS5B polymerase, thereby disrupting the viral replication process .
Pharmacokinetics
This compound and its parent compound, Sofosbuvir, exhibit linear pharmacokinetics with minimal accumulation upon multiple dosing . Compared to healthy subjects, HCV-infected patients had modestly lower GS-331007 area under the plasma concentration–time curve (AUC) and higher Sofosbuvir AUC .
Result of Action
Sofosbuvir has been shown to be effective in treating HCV infection, likely due to its inhibition of the HCV NS5B polymerase .
Biochemical Analysis
Biochemical Properties
GS-566500 plays a significant role in biochemical reactions. It is an intermediate metabolite in the metabolic pathway of Sofosbuvir . It interacts with enzymes such as carboxylesterase and histidine triad nucleotide-binding protein 1 during its metabolic transformation .
Cellular Effects
This compound has notable effects on various types of cells, particularly those infected with HCV. It is part of the Sofosbuvir regimen that influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into active and inactive metabolites. This compound is rapidly cleared from the plasma and is further metabolized to either the inactive nucleoside metabolite GS-331007 or an inactive uridine monophosphate, GS-606965 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits temporal changes in its effects. It is rapidly cleared from the plasma with a half-life value of approximately 3 hours . The pharmacokinetic profile observed in studies was consistent over time .
Metabolic Pathways
This compound is involved in the metabolic pathway of Sofosbuvir. It is metabolized to GS-331007 or GS-606965 . The metabolic pathways involving cytochrome P450 (CYP) isozymes, flavin-containing mono-oxygenase (FMO) enzymes, or uridine 5′-diphospho-glucuronosyltransferases (UGTs) are not likely to contribute to the disposition of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GS-566500 involves the hydrolysis of the carboxyl ester moiety of Sofosbuvir, catalyzed by human cathepsin A or carboxylesterase 1 . The intermediate metabolite this compound is then formed through this enzymatic reaction .
Industrial Production Methods
Industrial production of this compound follows the same enzymatic hydrolysis process used in laboratory settings. The compound is produced in bulk by utilizing large-scale bioreactors that facilitate the enzymatic conversion of Sofosbuvir to this compound .
Chemical Reactions Analysis
Types of Reactions
GS-566500 undergoes several types of chemical reactions, including:
Hydrolysis: The initial step in its formation from Sofosbuvir.
Phosphorylation: This compound is further phosphorylated to form its active triphosphate form.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
GS-566500 has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
GS-566500 is unique due to its role as an intermediate metabolite in the activation pathway of Sofosbuvir. Unlike GS-331007, which is inactive, this compound undergoes further phosphorylation to form the active triphosphate that inhibits the HCV NS5B polymerase .
Properties
IUPAC Name |
(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN3O9P/c1-6(10(20)21)16-27(23,24)25-5-7-9(19)13(2,14)11(26-7)17-4-3-8(18)15-12(17)22/h3-4,6-7,9,11,19H,5H2,1-2H3,(H,20,21)(H,15,18,22)(H2,16,23,24)/t6-,7+,9+,11+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYKQCZOTUPGRY-UARFSYEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233335-78-8 | |
Record name | GS-566500 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233335788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GS-566500 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9Y1F217H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.